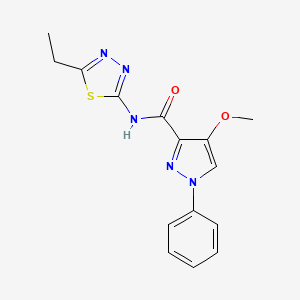![molecular formula C22H27N3O2 B7682578 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide, also known as AAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. AAPA is a type of amide compound that has a molecular formula of C22H28N2O2 and a molecular weight of 364.48 g/mol.
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been shown to inhibit the activity of carbonic anhydrase II and III, which are involved in the regulation of pH balance and ion transport in various tissues. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has also been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter receptor activity, and the regulation of pH balance and ion transport. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been investigated for its potential as a therapeutic agent for cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has several advantages for lab experiments, including its potent inhibitory effects on certain enzymes and its neuroprotective effects in animal models of neurodegenerative diseases. However, there are also some limitations to using 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide in lab experiments, such as its relatively high cost and limited availability. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide and its potential applications in various fields of research.
Future Directions
There are several future directions for research on 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide, including the investigation of its potential as a therapeutic agent for neurodegenerative diseases, cancer, and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide and its potential applications in various fields of research. Further optimization of the synthesis method for 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide may also be necessary to improve yield and purity.
Synthesis Methods
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoic acid with 4-bromobenzoyl chloride to form 4-(4-bromobenzoylamino)benzoic acid. This intermediate compound is then reacted with 4-aminophenylazepane to form 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide. The synthesis of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been optimized to improve yield and purity, and various methods have been developed to produce 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide in large quantities.
Scientific Research Applications
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been shown to have potent inhibitory effects on certain enzymes, such as human carbonic anhydrase II and III, which are involved in various physiological processes. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been investigated for its potential as a therapeutic agent for cancer and inflammatory diseases.
properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17(26)23-19-8-6-18(7-9-19)16-22(27)24-20-10-12-21(13-11-20)25-14-4-2-3-5-15-25/h6-13H,2-5,14-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRHIZGKFHRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)
![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)

![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)
![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[5-(4-ethylphenyl)tetrazol-2-yl]ethanone](/img/structure/B7682542.png)

![3-[[(2-Chloro-6-fluorophenyl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7682550.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7682558.png)
![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)

![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)